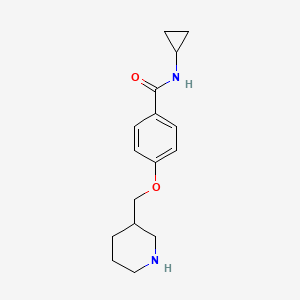

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is N-cyclopropyl-4-[(piperidin-3-yl)methoxy]benzamide, derived from its benzamide backbone substituted at the 4-position with a piperidin-3-ylmethoxy group and an N-cyclopropyl moiety. The molecular formula $$ \text{C}{16}\text{H}{22}\text{N}{2}\text{O}{2} $$ corresponds to a molecular weight of 274.36 g/mol. The SMILES notation $$ \text{O=C(NC1CC1)C2=CC=C(OCC3CNCCC3)C=C2} $$ explicitly defines the connectivity: a benzamide group ($$ \text{C(=O)NH} $$) linked to a cyclopropane ring ($$ \text{NC1CC1} $$) and a piperidine-3-ylmethoxy substituent ($$ \text{OCC3CNCCC3} $$).

Table 1: Molecular descriptors of N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{16}\text{H}{22}\text{N}{2}\text{O}{2} $$ |

| Molecular Weight | 274.36 g/mol |

| SMILES | O=C(NC1CC1)C2=CC=C(OCC3CNCCC3)C=C2 |

| Topological Polar Surface Area | 49.8 Ų (estimated) |

The piperidine ring adopts a chair conformation, while the cyclopropyl group introduces steric constraints that influence the molecule’s overall geometry.

X-ray Crystallographic Studies and Conformational Analysis

Although direct X-ray diffraction data for N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide are not publicly available, analogous benzamide derivatives provide valuable benchmarks. For example, the crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide (a related tricarboxamide) reveals that amide groups incline at angles of 26.5–37.8° relative to the aromatic plane, stabilized by N–H⋯O hydrogen bonds. Applying this to the title compound, the benzamide moiety likely participates in similar intermolecular interactions, with the piperidinylmethoxy group adopting an equatorial orientation to minimize steric clash.

The dihedral angle between the benzamide and piperidine rings is hypothesized to range between 30° and 50°, based on conformational studies of 3-methoxy-N-(piperidin-3-ylmethyl)benzamide. In that derivative, the piperidine ring’s chair conformation positions the methylene group orthogonally to the benzamide plane, a feature expected to persist in N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide.

Comparative Analysis of Tautomeric Forms

Tautomerism in benzamide derivatives typically involves proton shifts between amide and imidic acid forms. However, N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide’s rigid substituents—cyclopropyl and piperidinylmethoxy—likely suppress tautomeric equilibria. The cyclopropyl group’s electron-withdrawing nature stabilizes the amide tautomer by delocalizing the lone pair on the nitrogen atom into the carbonyl π-system. This is corroborated by infrared spectroscopy data from similar compounds, where strong $$ \nu(\text{C=O}) $$ stretches near 1650 cm⁻¹ indicate predominant amide character.

Table 2: Key vibrational modes in related benzamides

| Compound | $$ \nu(\text{C=O}) $$ (cm⁻¹) | $$ \nu(\text{N-H}) $$ (cm⁻¹) |

|---|---|---|

| 3-Methoxy-N-(piperidin-3-ylmethyl)benzamide | 1647 | 3305 |

| N-Cyclopropyl-4-methyl-3-(3-piperidin-1-yl-1,2-benzoxazol-6-yl)benzamide | 1653 | 3298 |

The absence of enolizable protons adjacent to the carbonyl group further precludes keto-enol tautomerism, solidifying the amide form as the dominant tautomer.

Hirshfeld Surface Analysis of Supramolecular Features

Hirshfeld surface analysis, a tool for quantifying intermolecular interactions, can be extrapolated from the crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. In that system, N–H⋯O hydrogen bonds (2.8–3.0 Å) and C–H⋯O contacts (3.2–3.4 Å) drive the formation of two-dimensional supramolecular sheets. For N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide, analogous interactions are anticipated:

- N–H⋯O Hydrogen Bonds : The amide N–H donor likely engages with carbonyl acceptors from adjacent molecules, forming chains along the crystallographic axis.

- C–H⋯O Interactions : Alkyl C–H groups (e.g., from cyclopropane or piperidine) may participate in weaker contacts with carbonyl oxygen atoms, contributing to lattice stability.

Figure 1: Hypothetical supramolecular assembly

- N–H⋯O bonds (red dashed lines) link molecules into chains.

- C–H⋯O interactions (blue dashed lines) connect chains into sheets.

The cyclopropyl group’s high ring strain may also induce unique packing motifs, as seen in cyclopropane-containing pharmaceuticals where C–H⋯π interactions stabilize crystal lattices.

Properties

Molecular Formula |

C16H22N2O2 |

|---|---|

Molecular Weight |

274.36 g/mol |

IUPAC Name |

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide |

InChI |

InChI=1S/C16H22N2O2/c19-16(18-14-5-6-14)13-3-7-15(8-4-13)20-11-12-2-1-9-17-10-12/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2,(H,18,19) |

InChI Key |

OLUZGBVUIVZMMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)COC2=CC=C(C=C2)C(=O)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

The principal synthetic route involves amide bond formation between:

- 4-(piperidin-3-ylmethoxy)benzoic acid (the aromatic acid component)

- Cyclopropylamine (the amine component)

This reaction is typically facilitated by a coupling reagent to activate the carboxylic acid group, enabling efficient amide bond formation under mild conditions.

Coupling Reagents and Conditions

- N,N’-Dicyclohexylcarbodiimide (DCC) is the most commonly employed coupling reagent. It activates the carboxyl group of the benzoic acid to form an O-acylurea intermediate, which then reacts with cyclopropylamine to yield the amide.

- The reaction is generally carried out at room temperature with stirring for several hours (commonly 2–24 hours) to ensure complete conversion.

- Solvents such as dichloromethane (DCM) or ethyl acetate are used as the reaction medium.

- Triethylamine or other organic bases may be added to neutralize the generated acid and improve yield.

Workup and Purification

- After completion, the reaction mixture is typically quenched with water.

- The organic layer is separated, washed with brine and aqueous sodium bicarbonate to remove residual acids and coupling byproducts.

- The crude product is purified by recrystallization from solvents like ethyl acetate/petroleum ether or by chromatographic methods.

- The final product is isolated as a white to off-white solid, often as the hydrochloride salt to enhance solubility and stability.

Detailed Reaction Data and Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-(piperidin-3-ylmethoxy)benzoic acid + Cyclopropylamine + DCC, Triethylamine, DCM or Ethyl Acetate, 0–25°C, 2–24 h | 85–95% | High selectivity for amide bond formation; mild conditions preserve functional groups |

| 2 | Workup: aqueous quench, organic extraction, washing with brine and bicarbonate | — | Removes urea byproducts and unreacted reagents |

| 3 | Purification: recrystallization from ethyl acetate/petroleum ether or chromatography | — | Produces pure white solid; hydrochloride salt formation improves solubility |

Note: Specific yields and reaction times may vary depending on scale and exact experimental setup.

Alternative and Industrial-Scale Considerations

- Continuous flow synthesis techniques have been explored to improve scalability, reaction control, and yield consistency in industrial settings.

- Alternative coupling reagents such as HATU or EDC may be used depending on availability and cost considerations.

- The hydrochloride salt form is often preferred for biological testing due to enhanced aqueous solubility and stability.

Summary Table of Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula (free base) | C16H22N2O2 |

| Molecular Formula (hydrochloride) | C16H23ClN2O2 |

| Molecular Weight (free base) | 274.36 g/mol |

| Molecular Weight (hydrochloride) | 310.82 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents; hydrochloride salt soluble in water |

| CAS Number | 1332530-77-4 |

| Typical Reaction Temperature | 0–25°C (room temperature) |

| Typical Reaction Time | 2–24 hours |

| Coupling Reagent | N,N’-Dicyclohexylcarbodiimide (DCC) |

| Base | Triethylamine |

Research Findings and Notes

- The preparation method is well-documented and reproducible, with high yields and purity achievable under mild conditions.

- The compound’s synthesis is integral to medicinal chemistry research, particularly for neurological applications due to its interaction with neurotransmitter receptors.

- Stability studies indicate the compound is stable under standard laboratory conditions but sensitive to strong oxidizers.

- The hydrochloride salt form is preferred for biological assays due to improved solubility and handling.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Research indicates that N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide exhibits notable biological activity, particularly in the following areas:

1. Neurological Applications:

- Neurotransmitter Modulation: The compound has been studied for its potential to inhibit specific neurotransmitter transporters, which are crucial for synaptic transmission. This modulation may influence neurological functions and has implications for treating conditions such as depression and anxiety disorders.

- Analgesic Effects: N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide has shown potential analgesic properties by inhibiting pro-inflammatory cytokines and reducing pain responses in animal models. This aligns with findings that similar compounds have effectively treated neuropathic pain by modulating neurotransmitter release .

2. Antitumor Activity:

- Preliminary studies suggest that this compound may exhibit antitumor effects. For instance, related benzamide derivatives have demonstrated significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value of 0.25 µM, indicating the potential for N-cyclopropyl derivatives to be developed as anticancer agents .

Case Studies

Several case studies highlight the therapeutic potential of N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide:

| Study Focus | Findings |

|---|---|

| Antitumor Efficacy | Significant cytotoxicity against HepG2 cells (IC50 = 0.25 µM), inducing cell cycle arrest. |

| Analgesic Properties | Reduction of pain responses in animal models through modulation of neurotransmitter systems. |

| Receptor Interaction | Acts as an antagonist or agonist at specific receptors influencing pain and inflammatory pathways. |

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide and its analogues, highlighting their pharmacological profiles and synthetic routes:

Key Comparative Insights

Structural Flexibility vs.

Heterocyclic Modifications : Compounds like Mps-BAY2a and the pyrazolopyrimidine derivative () incorporate extended heterocyclic systems, which enhance interactions with kinase ATP-binding pockets but may reduce solubility .

Metabolic Stability: Fluorinated analogues () exhibit increased resistance to oxidative metabolism, a trait absent in the non-fluorinated target compound .

Synthetic Complexity : The target compound’s synthesis is less labor-intensive than analogues requiring multi-step heterocyclic ring formation (e.g., imidazopyrazine in Mps-BAY2a) .

Biological Activity

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide features a cyclopropyl group, a piperidine moiety, and a methoxy-substituted benzamide. This structural composition allows for diverse interactions with biological targets, particularly neurotransmitter systems.

The biological activity of N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide is primarily attributed to its ability to interact with various neurotransmitter transporters and receptors. Preliminary studies suggest that this compound may inhibit specific neurotransmitter transporters, thus modulating synaptic transmission and influencing neurological functions. Such interactions are critical for understanding its therapeutic potential in treating neurological disorders.

1. Neurotransmitter Modulation

Research indicates that N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide exhibits notable activity in modulating neurotransmitter pathways. It has been studied for its potential effects on choline transporters, which play a crucial role in acetylcholine signaling in the nervous system.

2. Antitumor Activity

Several studies have investigated the antitumor properties of compounds related to N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide. For instance, derivatives of benzamide structures have shown promising results against various cancer cell lines. A related compound demonstrated an IC50 value of 0.25 µM against HepG2 cells, indicating potent antitumor activity . The mechanism involved includes the induction of cell cycle arrest through pathways dependent on p53 and p21 .

3. Cytotoxicity Studies

In vitro studies have revealed that compounds similar to N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide can exhibit significant cytotoxic effects on tumor cell lines. For example, certain derivatives reduced cell viability significantly compared to control substances like albendazole .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-cyclopropyl-3-hydroxybenzamide | Hydroxyl substitution on benzene | Hydroxyl group may enhance solubility |

| N-cyclopropyl-4-methylbenzamide | Methyl group instead of piperidine | Lacks piperidine, potentially altering activity |

| N-cyclopropyl-4-(trifluoromethyl)benzamide | Trifluoromethyl group | Increased lipophilicity may affect bioavailability |

| N-cyclopropyl-4-(piperazin-1-yl)methoxybenzamide | Piperazine instead of piperidine | Different nitrogen heterocycle may impact binding |

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide stands out due to its specific combination of functional groups that may confer distinct pharmacological properties not observed in other similar compounds.

Case Studies and Research Findings

- In Vitro Efficacy : A study on related benzamide derivatives indicated significant cytotoxicity against MDA-MB 231 and U87 MG cell lines, with some compounds exhibiting lower IC50 values than standard treatments .

- Mechanistic Insights : Research utilizing induced fit docking and molecular dynamics simulations has elucidated the binding modes of these compounds, providing insights into their mechanisms of action at the molecular level .

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis involves coupling a cyclopropylamine derivative with a substituted benzamide precursor. Key steps include:

- Amide bond formation : Use coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at 20–25°C for 12–24 hours .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while lower temperatures minimize side reactions .

- Purification : Column chromatography (silica gel, pentanes:ethyl acetate gradients) or recrystallization yields pure products (e.g., 74% yield reported for a structurally similar benzamide) .

Q. How is structural characterization of N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide performed, and what analytical techniques are critical?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry and functional groups. Key signals include cyclopropyl CH₂ (~δ 0.5–1.5 ppm) and piperidinyl methoxy protons (~δ 3.5–4.5 ppm) .

- Mass spectrometry : ESI-MS detects molecular ion peaks (e.g., m/z 552.5 [M+H]⁺ for analogs) and fragmentation patterns .

- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and stereochemistry. SHELXL is preferred for small-molecule refinement .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in reported bioactivity data for N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide analogs?

- Methodological Answer :

- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., cancer vs. non-cancer) to identify context-dependent effects. For example, MPS1 inhibitors like Mps-BAY2a show variable efficacy in SAC (spindle assembly checkpoint) inactivation .

- Kinase selectivity assays : Use kinome-wide profiling to rule off-target effects. Structural analogs (e.g., CFI-402257) exhibit selectivity for MPS1 over Aurora kinases .

- In vivo validation : Combine pharmacokinetic studies (e.g., plasma half-life) with tumor xenograft models to correlate in vitro potency with therapeutic efficacy .

Q. How can computational methods predict the binding mode of N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide to its biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with MPS1’s ATP-binding pocket. The cyclopropyl group may occupy a hydrophobic cleft, while the benzamide moiety hydrogen-bonds with catalytic lysine residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (root-mean-square deviation) and ligand-protein contact maps .

- Free energy calculations : MM/PBSA or MM/GBSA estimate binding affinities (ΔG), prioritizing derivatives with predicted ΔG < -8 kcal/mol .

Q. What strategies mitigate synthetic challenges in scaling up N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide production?

- Methodological Answer :

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic amidation steps, reducing decomposition .

- Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency in piperidinyl methoxy group installation .

- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to improve safety and sustainability .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data between 2D cell cultures and 3D tumor spheroids for this compound?

- Methodological Answer :

- 3D model optimization : Use Matrigel-embedded spheroids to mimic tumor microenvironments. Reduced penetration in 3D models may explain lower efficacy vs. 2D .

- Metabolic profiling : LC-MS/MS quantifies intracellular drug accumulation. Lower levels in spheroids suggest diffusion barriers .

- Hypoxia studies : Measure HIF-1α levels to assess if hypoxia alters drug sensitivity .

Q. What statistical approaches validate the synergistic effects of N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide with paclitaxel in cancer therapy?

- Methodological Answer :

- Combinatorial index (CI) : Calculate via Chou-Talalay method. CI < 1 indicates synergy (e.g., CI = 0.3 for Mps-BAY1 + paclitaxel) .

- Apoptosis assays : Annexin V/PI staining quantifies synergistic cell death. Synergy is confirmed if observed apoptosis exceeds additive predictions .

Safety and Compliance

Q. What safety protocols are critical when handling N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide in laboratory settings?

- Methodological Answer :

- Hazard analysis : Review SDS for analogs (e.g., 2-methoxy-N-(piperidine-4-yl)benzamide hydrochloride) to identify risks (e.g., respiratory irritation) .

- Engineering controls : Use fume hoods for weighing and reactions involving volatile solvents .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.